molecular formula C15H12BrN3O4 B2371056 2-(4-Bromophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide CAS No. 302909-07-5

2-(4-Bromophenoxy)-N'-(3-nitrobenzylidene)acetohydrazide

Cat. No.: B2371056
CAS No.: 302909-07-5
M. Wt: 378.182
InChI Key: IPRQYIMGWZCICD-RQZCQDPDSA-N
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Description

2-(4-Bromophenoxy)-N’-(3-nitrobenzylidene)acetohydrazide is an organic compound that features a bromophenoxy group and a nitrobenzylidene moiety

Scientific Research Applications

2-(4-Bromophenoxy)-N’-(3-nitrobenzylidene)acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-N’-(3-nitrobenzylidene)acetohydrazide typically involves the following steps:

    Formation of 4-bromophenoxyacetohydrazide: This can be achieved by reacting 4-bromophenol with chloroacetyl chloride to form 4-bromophenoxyacetyl chloride, which is then reacted with hydrazine hydrate to yield 4-bromophenoxyacetohydrazide.

    Condensation with 3-nitrobenzaldehyde: The 4-bromophenoxyacetohydrazide is then condensed with 3-nitrobenzaldehyde under reflux conditions in ethanol to form the final product, 2-(4-Bromophenoxy)-N’-(3-nitrobenzylidene)acetohydrazide.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-N’-(3-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding nitro or amine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-N’-(3-nitrobenzylidene)acetohydrazide involves its interaction with biological molecules. The nitrobenzylidene moiety can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromophenoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenol: A simpler compound with a bromine atom attached to a phenol ring.

    3-Nitrobenzaldehyde: A compound with a nitro group attached to a benzaldehyde ring.

    4-Bromophenoxyacetohydrazide: An intermediate in the synthesis of the target compound.

Uniqueness

2-(4-Bromophenoxy)-N’-(3-nitrobenzylidene)acetohydrazide is unique due to the combination of the bromophenoxy and nitrobenzylidene groups, which confer specific chemical and biological properties not found in simpler analogs

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O4/c16-12-4-6-14(7-5-12)23-10-15(20)18-17-9-11-2-1-3-13(8-11)19(21)22/h1-9H,10H2,(H,18,20)/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRQYIMGWZCICD-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302909-07-5
Record name 2-(4-BROMOPHENOXY)-N'-(3-NITROBENZYLIDENE)ACETOHYDRAZIDE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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